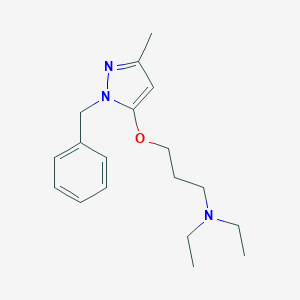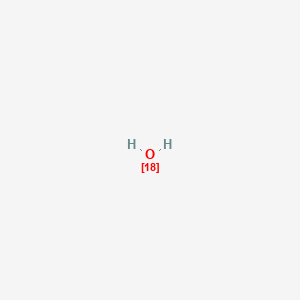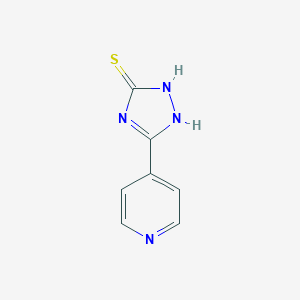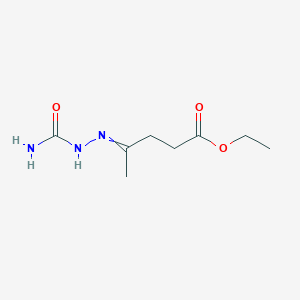
Ethyl 4-(carbamoylhydrazinylidene)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(carbamoylhydrazinylidene)pentanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as ethyl (E)-4-(carbamoylhydrazono)pentanoate and is a yellowish liquid that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of Ethyl 4-(carbamoylhydrazinylidene)pentanoate varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria. In agriculture, it acts as a plant growth regulator by regulating the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects:
Ethyl 4-(carbamoylhydrazinylidene)pentanoate has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits antioxidant activity by scavenging free radicals. In agriculture, it has been shown to increase the yield and quality of crops by improving photosynthesis and nutrient uptake.
Advantages and Limitations for Lab Experiments
Ethyl 4-(carbamoylhydrazinylidene)pentanoate has several advantages for lab experiments, such as its ease of synthesis and availability. It is also stable under normal laboratory conditions and can be stored for long periods. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous systems. It also has limited stability in acidic or basic conditions.
Future Directions
There are several future directions for the research on Ethyl 4-(carbamoylhydrazinylidene)pentanoate. In medicine, further studies are needed to investigate its potential as a chemotherapeutic agent and its mechanism of action. In agriculture, research can be focused on optimizing its use as a plant growth regulator and pesticide. In material science, it can be explored as a precursor for the synthesis of new metal complexes and polymers with unique properties.
Conclusion:
In conclusion, Ethyl 4-(carbamoylhydrazinylidene)pentanoate is a versatile compound with potential applications in various fields. Its ease of synthesis, stability, and potential biological activities make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and optimize its use in different applications.
Synthesis Methods
Ethyl 4-(carbamoylhydrazinylidene)pentanoate can be synthesized through the reaction between ethyl acetoacetate and hydrazine hydrate in the presence of ethanol. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Scientific Research Applications
Ethyl 4-(carbamoylhydrazinylidene)pentanoate has potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, it has been used as a plant growth regulator and pesticide. In material science, it has been used as a precursor for the synthesis of metal complexes and polymers.
properties
CAS RN |
14923-67-2 |
|---|---|
Product Name |
Ethyl 4-(carbamoylhydrazinylidene)pentanoate |
Molecular Formula |
C8H15N3O3 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
ethyl 4-(carbamoylhydrazinylidene)pentanoate |
InChI |
InChI=1S/C8H15N3O3/c1-3-14-7(12)5-4-6(2)10-11-8(9)13/h3-5H2,1-2H3,(H3,9,11,13) |
InChI Key |
RAGIYDWASUYRBX-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)CC/C(=N\NC(=O)N)/C |
SMILES |
CCOC(=O)CCC(=NNC(=O)N)C |
Canonical SMILES |
CCOC(=O)CCC(=NNC(=O)N)C |
synonyms |
ethyl (4E)-4-(carbamoylhydrazinylidene)pentanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene](/img/structure/B87969.png)

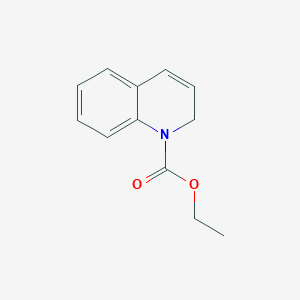
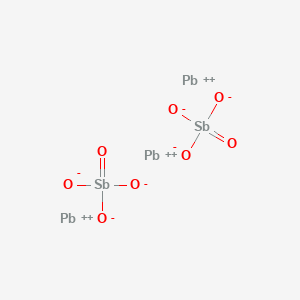

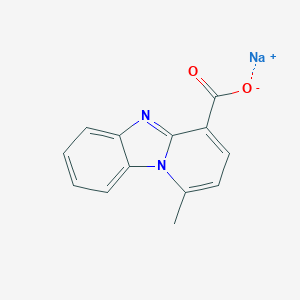
![2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid](/img/structure/B87981.png)


